molecular formula C10H12N2O3 B2770405 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904091-61-7

2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2770405
M. Wt: 208.217
InChI Key: CKLZYHRCGAABDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THF-INA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THF-INA is a derivative of isonicotinamide, a compound that has been used in the treatment of tuberculosis. THF-INA has been found to have promising applications in the fields of biochemistry and physiology, and its synthesis and mechanism of action have been studied extensively.

Scientific Research Applications

AMPA Receptor Potentiation

A significant application of compounds related to 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide involves the enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. A study by Shaffer et al. (2015) describes the discovery of a unique tetrahydrofuran ether class, which shows promise in treating cognitive deficits in schizophrenia patients (Shaffer et al., 2015).

Supramolecular Chemistry

Isonicotinamide, an integral part of the compound, has been utilized in the synthesis of Cu(II) complexes, as reported by Aakeröy et al. (2003). These complexes demonstrate the potential of isonicotinamide in creating diverse inorganic–organic hybrid materials, highlighting its utility in supramolecular chemistry (Aakeröy et al., 2003).

Medicinal Chemistry

In medicinal chemistry, 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide-related structures are explored for their bioactivity. Zhang et al. (2017) developed a catalytic oxidative amination of tetrahydrofuran, highlighting its potential in synthesizing N-substituted azoles (Zhang et al., 2017).

Hydrogen Bonding and Crystal Structures

The compound's role in hydrogen bonding and crystal structure formation is significant. Schmidtmann et al. (2009) conducted a charge density study of polymorphic isonicotinamide-oxalic acid molecular complexes, providing insights into hydrogen bond interactions (Schmidtmann et al., 2009).

Hydrogen Bond Network Control

Angeloni and Orpen (2001) explored the control of hydrogen bond network dimensionality in tetrachloroplatinate salts of N-protonated isonicotinic acid or isonicotinamide, showcasing the compound's role in structuring two-dimensional NH⋯Cl hydrogen bond networks (Angeloni & Orpen, 2001).

Synthesis and Catalysis

In the field of synthesis and catalysis, Brenna et al. (2017) utilized a multienzymatic stereoselective cascade process involving tetrahydrofuran compounds to create biologically active products, indicating the compound's relevance in synthesizing complex molecules (Brenna et al., 2017).

Organic Synthesis

The use of 2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide in organic synthesis is also notable. Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a related compound, in syntheses involving organometallics and organocatalysis, underscoring its versatility in various synthetic procedures (Pace et al., 2012).

properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLZYHRCGAABDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tetrahydrofuran-3-yl)oxy)isonicotinamide

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